molecular formula C15H18O3 B14609663 3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one CAS No. 58987-22-7

3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one

Cat. No.: B14609663
CAS No.: 58987-22-7
M. Wt: 246.30 g/mol
InChI Key: DRNXOLZCNJJGLK-UHFFFAOYSA-N
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Description

3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone ring substituted with a hydroxy and methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the condensation of cyclohexanone with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methoxyacetophenone: Shares a similar methoxyphenyl group but differs in the structure of the carbonyl-containing ring.

    4-Methoxybenzaldehyde: Contains the methoxyphenyl group but lacks the cyclohexanone ring.

    2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in having a hydroxy and methoxy group but differs in the overall structure.

Uniqueness

3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

58987-22-7

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]cyclohexan-1-one

InChI

InChI=1S/C15H18O3/c1-18-14-7-5-12(6-8-14)15(17)10-11-3-2-4-13(16)9-11/h5-8,10-11,17H,2-4,9H2,1H3

InChI Key

DRNXOLZCNJJGLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2CCCC(=O)C2)O

Origin of Product

United States

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